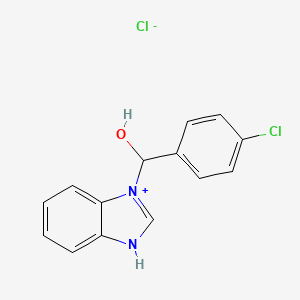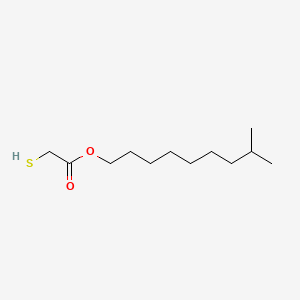
Acetic acid, mercapto-, isodecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isodecyl mercaptoacetate is a chemical compound with the molecular formula C12H24O2S. It is an ester derived from mercaptoacetic acid and isodecyl alcohol. This compound is known for its applications in various industrial processes, particularly in the production of stabilizers for polyvinyl chloride (PVC) and other polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isodecyl mercaptoacetate can be synthesized through the esterification of mercaptoacetic acid with isodecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of isodecyl mercaptoacetate often involves continuous processing techniques. One common method includes the counter-current extraction of mercaptoacetic acid from tailing liquor, followed by esterification with isodecyl alcohol. The crude ester is then purified through vacuum distillation to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Isodecyl mercaptoacetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol and thiol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isodecyl alcohol and mercaptoacetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isodecyl mercaptoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, particularly in the production of stabilizers for PVC.
Biology: It can be used in the study of enzyme inhibition and protein modification due to its reactive mercapto group.
Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used in the production of stabilizers for polymers, particularly PVC, to enhance their thermal stability and durability
Mecanismo De Acción
The mechanism of action of isodecyl mercaptoacetate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with metal ions, proteins, and other biomolecules, leading to the inhibition of enzyme activity or modification of protein function. This reactivity is utilized in its applications as a stabilizer and in research studies involving enzyme inhibition.
Comparación Con Compuestos Similares
Isodecyl mercaptoacetate can be compared with other similar compounds, such as:
Isooctyl mercaptoacetate: Similar in structure but with a different alkyl chain length.
2-Ethylhexyl thioglycolate: Another ester of mercaptoacetic acid with a different alcohol component.
Butyl 3-mercaptopropionate: A related compound with a different ester and mercapto group positioning.
Uniqueness
Isodecyl mercaptoacetate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties, making it particularly suitable for use as a stabilizer in PVC production .
Propiedades
Número CAS |
68845-30-7 |
|---|---|
Fórmula molecular |
C12H24O2S |
Peso molecular |
232.38 g/mol |
Nombre IUPAC |
8-methylnonyl 2-sulfanylacetate |
InChI |
InChI=1S/C12H24O2S/c1-11(2)8-6-4-3-5-7-9-14-12(13)10-15/h11,15H,3-10H2,1-2H3 |
Clave InChI |
CBXRMWPHQZKUQS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCOC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


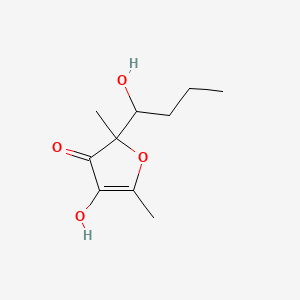
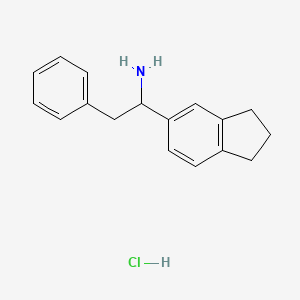


![2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene](/img/structure/B13760836.png)

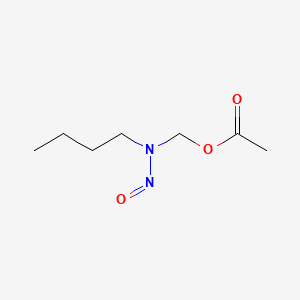

![1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one](/img/structure/B13760878.png)
![1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene](/img/structure/B13760881.png)

![N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine](/img/structure/B13760902.png)
